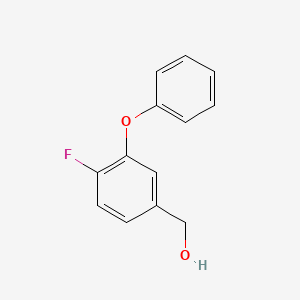

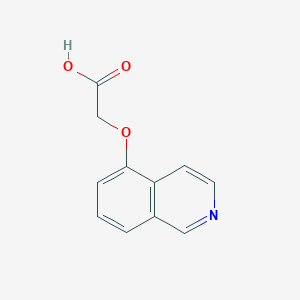

(4-Fluoro-3-phenoxyphenyl)methanol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Proton Exchange Membranes in Fuel Cells

The compound (4-Fluoro-3-phenoxyphenyl)methanol, through related chemical structures, has been investigated for its potential in the development of proton exchange membranes (PEMs) for fuel cell applications. Research led by Kim, Robertson, and Guiver in 2008 focused on comb-shaped poly(arylene ether sulfone)s, incorporating a new sulfonated side-chain grafting unit derived from sulfonated 4-fluorobenzophenone. These polymers demonstrated high proton conductivity, making them promising materials for PEMs in fuel cells (Kim, Robertson, & Guiver, 2008).

Fluorescent Chemosensors

The development of fluorescent chemosensors for the detection of metal ions represents another research avenue. A study by Manna, Chowdhury, and Patra in 2020 introduced a phenyl thiadiazole-based Schiff base receptor, displaying excellent selectivity and sensitivity towards Al3+ ions. This receptor could be utilized for the detection of aluminum ions in various environmental and biological contexts (Manna, Chowdhury, & Patra, 2020).

Environmental Remediation

Research has also explored the potential for environmental remediation, such as the carboxylation and dehydroxylation of phenolic compounds under methanogenic conditions. A study by Bisaillon et al. in 1993 examined an anaerobic consortium capable of transforming phenol into benzoate, highlighting the potential for bioremediation of phenolic pollutants (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

Photoluminescent Materials

The enzymatic oxidative polymerization of related phenolic compounds has been investigated for the creation of novel photoluminescent materials. López and colleagues in 2014 successfully polymerized 4-fluoroguaiacol using laccase, resulting in materials with potential applications in optoelectronics and sensors due to their fluorescence properties (López, Alonso-Omlin, Hernández-Alcántara, Bárzana, & Gimeno, 2014).

Catalytic Chemical Synthesis

On the chemical synthesis front, the use of (4-Fluoro-3-phenoxyphenyl)methanol-related compounds in catalytic processes has been demonstrated. Sun, Sun, and Rao in 2014 described a gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, showcasing the role of such compounds in facilitating complex chemical transformations (Sun, Sun, & Rao, 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

(4-fluoro-3-phenoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXDRIJUGWOQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512099 | |

| Record name | (4-Fluoro-3-phenoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-3-phenoxyphenyl)methanol | |

CAS RN |

68359-53-5 | |

| Record name | (4-Fluoro-3-phenoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromothieno[3,2-b]pyridine](/img/structure/B1590167.png)